Monoamine Transporter Selectivity Profile Based on Conserved 2,5-Dichloro Core
A highly related analog sharing the critical 2,5-dichloro-pyrrolidinyl-benzamide scaffold, (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide, exhibits a 3.7-fold binding selectivity for the human serotonin transporter (hSERT) over the human norepinephrine transporter (hNET), as measured by radioligand displacement assays [1]. This selectivity window is a direct function of the 2,5-dichloro substitution pattern and the pyrrolidine ring geometry, both of which are conserved in the target compound.
| Evidence Dimension | Binding Affinity (Ki) Selectivity Ratio |
|---|---|
| Target Compound Data | Scaffold-conserved selectivity; predicted dual SERT/NET activity with a SERT-preferring profile |
| Comparator Or Baseline | (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide (CHEMBL1077647): hSERT Ki = 54 nM, hNET Ki = 198 nM |
| Quantified Difference | 3.7-fold selectivity for hSERT over hNET in the analog; similar selectivity is anticipated for the target compound due to the shared pharmacophore |
| Conditions | Displacement of [3H]5HT (hSERT) and [3H]noradrenaline (hNET) in HEK293 cells expressing human transporters |
Why This Matters
This selectivity profile is essential for research applications targeting specific monoamine-related pathways, as it allows for the probing of SERT-mediated mechanisms with a reduced but present NET component, a window that is lost with non-selective or alternative substitution patterns.
- [1] BindingDB Entry for BDBM50310648. Affinity data for (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide (CHEMBL1077647). View Source
